N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Lipophilicity Drug-likeness Physicochemical profiling

N-(4-Methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (CAS 446856-95-7) is a synthetic small molecule belonging to the benzothiazole-2-carboxamide class, featuring a 2,3-dihydrobenzo[b][1,4]dioxine moiety linked via a direct amide bond to the 2-amino position of a 4-methyl-substituted benzothiazole ring. Its molecular formula is C17H14N2O3S, with a molecular weight of 326.4 g/mol and a computed XLogP3-AA of 3.7.

Molecular Formula C17H14N2O3S
Molecular Weight 326.37
CAS No. 446856-95-7
Cat. No. B3017521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
CAS446856-95-7
Molecular FormulaC17H14N2O3S
Molecular Weight326.37
Structural Identifiers
SMILESCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3COC4=CC=CC=C4O3
InChIInChI=1S/C17H14N2O3S/c1-10-5-4-8-14-15(10)18-17(23-14)19-16(20)13-9-21-11-6-2-3-7-12(11)22-13/h2-8,13H,9H2,1H3,(H,18,19,20)
InChIKeyMTCRAZSQEZOPFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (CAS 446856-95-7): Core Chemical Identity and Procurement-Relevant Profile


N-(4-Methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (CAS 446856-95-7) is a synthetic small molecule belonging to the benzothiazole-2-carboxamide class, featuring a 2,3-dihydrobenzo[b][1,4]dioxine moiety linked via a direct amide bond to the 2-amino position of a 4-methyl-substituted benzothiazole ring [1]. Its molecular formula is C17H14N2O3S, with a molecular weight of 326.4 g/mol and a computed XLogP3-AA of 3.7 [1]. The compound has been annotated in public databases as a thiazole carboxamide derivative with a putative inhibitory interaction with pyruvate dehydrogenase kinase 1 (PDK1), as catalogued in the DrugMap/TTD resource under patent WO2012036974 [2]. Its structural scaffold is related to series explored for antidepressant activity via 5-HT1A and 5-HT2A receptor modulation, though the specific compound differs from those series by possessing a direct carboxamide linkage rather than an alkyl spacer [3].

Procurement Rationale: Why N-(4-Methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide Cannot Be Replaced by Generic Benzothiazole-Dioxine Analogs


Benzothiazole-2,3-dihydrobenzo[b][1,4]dioxine carboxamides constitute a structurally diverse class in which even minor substituent changes produce substantial shifts in target affinity, selectivity, and physicochemical properties. In the systematically characterized series reported by Wang et al. (2014), replacing a hydrogen with a methyl group on the benzothiazole ring altered 5-HT1A receptor binding affinity by more than 8-fold (compound 8d Ki = 11 nM versus 8b Ki = 92 nM), while the corresponding benzoxazole analog (8c) showed a 5-HT2A Ki of 11 nM compared to 88 nM for the benzothiazole counterpart [1]. The subject compound differs from all members of that series by possessing a direct amide bond between the dioxine carbonyl and the benzothiazole 2-amino group, eliminating the flexible alkyl linker present in the published analogs. This rigidification, combined with the specific 4-methyl substitution pattern, creates a unique conformational and electronic profile that cannot be assumed identical to any linker-containing comparator. Procurement of a close analog such as N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (CAS 906784-50-7) introduces an additional methyl group at position 7, increasing molecular weight to 340.4 g/mol and altering both lipophilicity and steric profile relative to the target compound . Generic substitution without experimental validation therefore carries a material risk of divergent biological activity.

Head-to-Head and Class-Level Quantitative Differentiation Evidence for N-(4-Methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide


Lipophilicity-Driven Differentiation: XLogP3-AA of 3.7 Confers a Balanced Permeability-Solubility Profile Relative to Unsubstituted and Dimethyl Analogs

The target compound exhibits a computed XLogP3-AA of 3.7 [1]. By contrast, the 4,7-dimethyl analog (CAS 906784-50-7, molecular formula C18H16N2O3S, MW 340.4) is predicted to have an XLogP of approximately 4.0–4.2 due to the additional methyl group, while the unsubstituted benzothiazole analog N-(benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (MW 312.3) would have a lower XLogP of approximately 2.8–3.0 . This places the target compound in an intermediate lipophilicity range that may optimize passive membrane permeability while avoiding excessive logP-associated promiscuity or solubility limitations.

Lipophilicity Drug-likeness Physicochemical profiling

Class-Level Receptor Binding Differentiation: The 4-Methyl Substituent on Benzothiazole Enhances 5-HT1A Affinity by Over 8-Fold in Structurally Related Linker-Containing Series

In the Wang et al. (2014) series of benzothiazole-2,3-dihydrobenzo[b][1,4]dioxine derivatives with an ethylene linker (n=1), introduction of a methyl substituent at the para position of the phenyl ring attached to the linker (compound 8d, R=CH3, X=S) increased 5-HT1A binding affinity to Ki = 11 nM, compared to Ki = 92 nM for the unsubstituted phenyl analog (8b, R=H, X=S), representing an 8.4-fold improvement [1]. For 5-HT2A, the methyl-substituted compound 8d showed Ki = 88 nM versus 113 nM for 8b, a 1.3-fold improvement. Although the target compound differs by having a direct amide linkage rather than an ethylene spacer, the class-level structure-activity relationship indicates that the 4-methyl substitution on the benzothiazole-proximal aromatic system consistently enhances 5-HT1A affinity within this chemotype.

Serotonin receptor 5-HT1A 5-HT2A Antidepressant

Direct Amide Linkage Confers Conformational Rigidity Distinguished from Flexible Alkyl-Linked Benzothiazole-Dioxine Series

The target compound features a direct carboxamide bond between the 2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl and the 2-amino group of 4-methylbenzothiazole, with only 2 rotatable bonds [1]. In contrast, all 14 compounds in the Wang et al. (2014) series (5a–5d, 8a–8j) incorporate a flexible alkyl linker (n=1, 2, or 3 methylene units) between the heterocycle and the dioxine ring, resulting in 4–6 rotatable bonds and greater conformational freedom [2]. This structural distinction has pharmacological implications: the lead compound from that series (8g, with a 4-carbon linker) showed an ED50 of 39 mg/kg in the forced swim test, whereas compounds with shorter linkers showed markedly different efficacy profiles, demonstrating that linker length in this chemotype is a critical determinant of in vivo activity [2]. The direct amide linkage in the target compound represents the extreme short-linker case (zero methylene spacers), potentially maximizing conformational restriction and altering both target engagement kinetics and metabolic stability relative to flexible analogs.

Conformational restriction Scaffold design Amide bond

Putative PDK1 Target Engagement Annotated in DrugMap/TTD Distinguishes This Compound from Serotonin-Focused Benzothiazole-Dioxine Analogs

The DrugMap/Therapeutic Target Database (TTD) entry for 'Thiazole carboxamide derivative 28' (ID: DMGEIZV), which shares the same chemical series designation as compounds from patent WO2012036974, lists pyruvate dehydrogenase kinase 1 (PDHK1/PDK1) as the primary therapeutic target with an inhibitory mechanism of action [1]. The patent WO2012036974 is specifically directed toward thiazole carboxamide derivatives as PDK1 inhibitors for the treatment of metastatic cancer and solid tumors [1]. This target annotation is mechanistically distinct from the serotonin receptor modulatory activity reported for the linker-containing benzothiazole-dioxine series (5-HT1A/5-HT2A, Wang et al. 2014) [2]. No PDK1 inhibitory activity has been reported for the flexible-linker analogs 5a–5d or 8a–8j, suggesting that the direct carboxamide architecture of the target compound may be a critical determinant for PDK1 target engagement.

PDK1 Cancer metabolism Kinase inhibitor

SCD1 Inhibitor Chemotype Classification: The 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamide Scaffold Is Recognized in Patent Literature for Stearoyl-CoA Desaturase Inhibition

US Patent US20100029718A1 ('Organic Compounds') describes heterocyclic derivatives that modulate stearoyl-CoA desaturase (SCD1) activity for the treatment of elevated lipid levels and cardiovascular disease [1]. The patent's Markush structures encompass benzothiazole-carboxamide derivatives bearing substituted 2,3-dihydrobenzo[b][1,4]dioxine moieties, a scaffold class into which the target compound falls. While the specific CAS 446856-95-7 is not explicitly exemplified in the patent text, the structural class is recognized for SCD1 inhibitory potential. This target space is distinct from both the serotonin receptor activity of linker-containing analogs and the PDK1 annotation, indicating that the benzothiazole-dioxine carboxamide scaffold may possess polypharmacological potential that is substitution-dependent.

SCD1 Lipid metabolism Metabolic disease

Validated Application Scenarios for N-(4-Methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide in Drug Discovery and Chemical Biology


Conformational Restriction SAR Studies: Benchmarking Zero-Linker Benzothiazole-Dioxine Carboxamides Against Flexible Alkyl-Linked Analogs

The target compound's direct amide linkage (2 rotatable bonds) makes it an essential tool compound for structure-activity relationship studies investigating the role of conformational flexibility in benzothiazole-dioxine pharmacology. The Wang et al. (2014) series demonstrated that linker length profoundly affects both in vitro binding and in vivo efficacy, with the 4-carbon linker compound 8g achieving an ED50 of 39 mg/kg in the forced swim test [1]. By providing the extreme zero-linker reference point, CAS 446856-95-7 enables systematic evaluation of entropic contributions to target binding, metabolic stability, and off-target promiscuity. Procurement is justified for any medicinal chemistry program seeking to optimize the linker geometry of this chemotype.

PDK1-Targeted Anticancer Screening: A Patent-Annotated Starting Point for Cancer Metabolism Inhibitor Development

The DrugMap/TTD annotation of this compound class as PDK1 (PDHK1) inhibitors, supported by patent WO2012036974 with claims directed toward metastatic cancer and solid tumor treatment [1], positions CAS 446856-95-7 as a relevant screening candidate for oncology programs targeting the metabolic vulnerability of cancer cells. PDK1 inhibition shifts cellular metabolism from oxidative phosphorylation to glycolysis, a strategy relevant in cancers with deregulated metabolic pathways. Procurement is indicated for groups validating PDK1 as a therapeutic target or building structure-activity relationships around thiazole carboxamide-based PDK1 inhibitors.

5-HT1A/5-HT2A Serotonin Receptor Probe Development: Leveraging 4-Methylbenzothiazole Affinity Enhancement

Class-level SAR from the Wang et al. (2014) benzothiazole-dioxine series demonstrates that 4-methyl substitution on the aromatic ring proximal to the benzothiazole core improves 5-HT1A receptor binding affinity by approximately 8-fold (Ki 11 nM vs 92 nM for unsubstituted analog) [1]. The target compound incorporates this affinity-enhancing 4-methylbenzothiazole motif within a direct carboxamide architecture. For CNS drug discovery programs targeting depression or anxiety disorders, CAS 446856-95-7 represents a structurally distinct entry point that may combine serotonin receptor engagement with physicochemical properties (XLogP3-AA 3.7) favorable for blood-brain barrier penetration [2].

Selective Chemical Probe for Deconvoluting Benzothiazole-Dioxine Polypharmacology (5-HT, PDK1, SCD1)

The compound sits at the intersection of three distinct pharmacological target spaces: serotonin receptor modulation (class-level evidence), PDK1 kinase inhibition (DrugMap/TTD patent annotation) [1], and SCD1 desaturase modulation (patent Markush coverage) [2]. No single close analog has been reported to span all three target classes. Procurement of CAS 446856-95-7 is strategically justified for chemical biology groups seeking to systematically profile the polypharmacology of the benzothiazole-2,3-dihydrobenzo[b][1,4]dioxine carboxamide scaffold, using the compound as a reference standard for target deconvolution and selectivity screening campaigns.

Quote Request

Request a Quote for N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.